

Application Notes and Protocols for Fixed Cell Imaging Using DMHBO+

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Compound of Interest

Compound Name: DMHBO+

Cat. No.: B15497292

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Introduction

DMHBO+ is a cationic fluorophore that exhibits a remarkable increase in fluorescence upon binding to the Chili RNA aptamer. This "light-up" property makes the **DMHBO+**:Chili system a powerful tool for visualizing RNA in cellular contexts. While primarily utilized for live-cell imaging, this document provides a detailed protocol for the application of **DMHBO+** in fixed-cell imaging, enabling the visualization of Chili aptamer-tagged RNAs in preserved samples. This method allows for the colocalization of target RNAs with other cellular components using established immunofluorescence techniques.

The fluorescence of **DMHBO+** is activated through an excited-state proton transfer mechanism upon binding to the G-quadruplex structure of the Chili aptamer. This interaction results in a significant Stokes shift and red fluorescence emission, making it suitable for multiplexing with other fluorophores.

Quantitative Data

The photophysical properties of **DMHBO+** in complex with the Chili aptamer are summarized in the table below. It is important to note that these values are primarily derived from in vitro measurements and may vary in a cellular environment, particularly after fixation.

Property	Value	Reference
Excitation Maximum (λ_{ex})	456 nm	[1]
Emission Maximum (λ_{em})	592 nm	[1]
Quantum Yield (Φ)	0.1	[1]
Stokes Shift	136 nm	[1]
Molar Extinction Coefficient (ϵ)	Data not available	
Photostability	Data not available in a fixed-cell context. Requires empirical determination.	
Signal-to-Noise Ratio (SNR)	Highly dependent on experimental conditions (e.g., Chili aptamer expression level, background fluorescence). Requires optimization.	

Experimental Protocols

This section details the necessary protocols for preparing, fixing, and staining cells for imaging with **DMHBO+**. The protocol is based on established methods for other RNA aptamer-fluorophore systems and should be optimized for the specific cell line and experimental setup.

Part 1: Preparation of Chili Aptamer-Expressing Cells

Successful imaging with **DMHBO+** requires the expression of the Chili RNA aptamer within the cells of interest. This is typically achieved through plasmid-based expression.

Materials:

- Mammalian expression vector encoding the Chili aptamer fused to a gene of interest or under a specific promoter.
- Lipofectamine 3000 or other suitable transfection reagent.
- HEK293T or other appropriate mammalian cell line.
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- Glass-bottom dishes or coverslips suitable for microscopy.

Protocol:

- Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of transfection.
- Transfection: Transfect the cells with the Chili aptamer-encoding plasmid according to the manufacturer's protocol for the chosen transfection reagent.
- Expression: Allow 24-48 hours for the expression of the Chili aptamer. The optimal expression time should be determined empirically.

Part 2: Cell Fixation and Permeabilization

Proper fixation and permeabilization are critical for preserving cellular structures and the integrity of the Chili aptamer while allowing for the penetration of **DMHBO+**.

Materials:

- Phosphate-Buffered Saline (PBS), pH 7.4.
- 4% Paraformaldehyde (PFA) in PBS (freshly prepared).
- 0.2% (v/v) Triton X-100 in PBS.
- Nuclease-free water.

Protocol:

- Washing: Gently wash the cells three times with PBS.
- Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[2]
- Washing: Wash the cells three times with PBS for 5 minutes each to remove residual PFA.
- Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[3]
- Washing: Wash the cells three times with PBS for 5 minutes each.

Part 3: DMHBO+ Staining and Imaging

Materials:

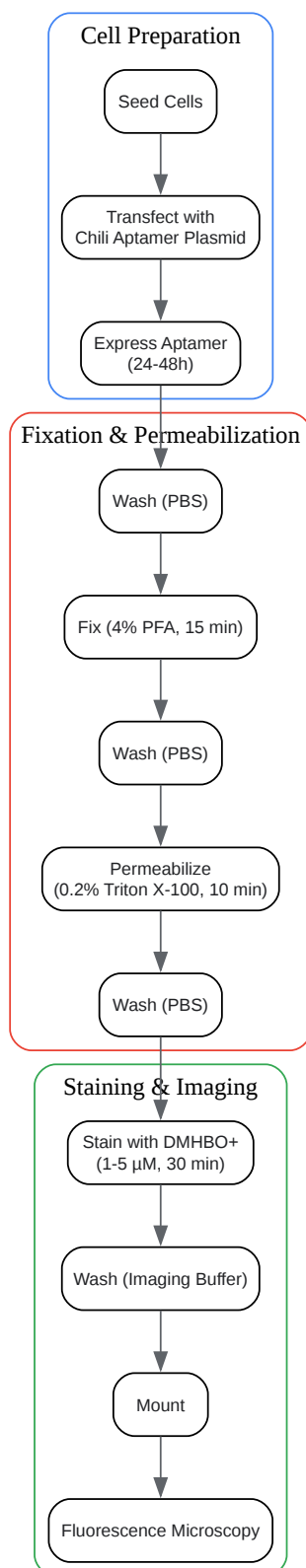
- **DMHBO+** stock solution (e.g., 1 mM in DMSO).
- Imaging Buffer (e.g., PBS with 1 mM MgCl₂).
- Mounting medium.

Protocol:

- Staining Solution Preparation: Dilute the **DMHBO+** stock solution in Imaging Buffer to a final concentration of 1-5 μ M. The optimal concentration should be determined experimentally.
- Staining: Incubate the fixed and permeabilized cells with the **DMHBO+** staining solution for 30 minutes at room temperature, protected from light.
- Washing: Gently wash the cells three times with Imaging Buffer to remove unbound **DMHBO+**.
- Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
- Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for **DMHBO+** (Excitation: ~456 nm, Emission: ~592 nm).

Mandatory Visualizations

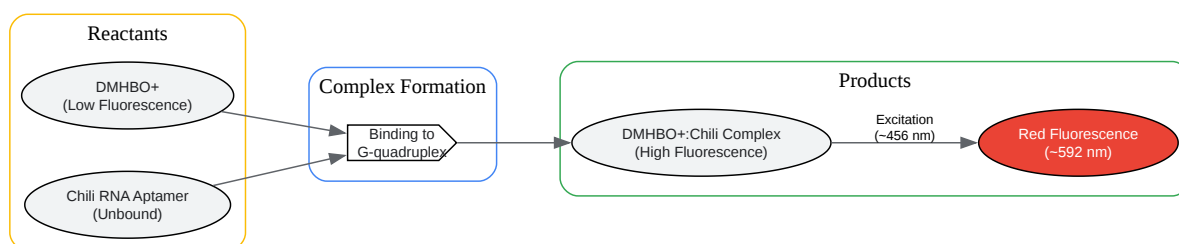
Experimental Workflow



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Caption: Experimental workflow for fixed cell imaging with **DMHBO+**.

DMHBO+ Fluorescence Activation Pathway



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Caption: Mechanism of **DMHBO+** fluorescence activation by the Chili RNA aptamer.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Weak or no signal	- Low expression of Chili aptamer.- Degradation of RNA during fixation/permeabilization.- Inefficient DMHBO+ staining.	- Optimize transfection efficiency and expression time.- Use nuclease-free reagents and ensure gentle handling.- Increase DMHBO+ concentration or incubation time.
High background	- Non-specific binding of DMHBO+.- Autofluorescence of cells or medium.	- Decrease DMHBO+ concentration.- Include additional washing steps.- Use an appropriate mounting medium with antifade and consider imaging in a phenol red-free medium.
Poor cell morphology	- Harsh fixation or permeabilization.	- Reduce fixation time or PFA concentration.- Use a milder detergent (e.g., digitonin) or reduce Triton X-100 concentration and incubation time.

Concluding Remarks

The protocol described provides a framework for utilizing the **DMHBO+**:Chili RNA aptamer system for fixed-cell imaging. As this is an adaptation of a live-cell imaging technique, optimization of fixation, permeabilization, and staining conditions is crucial for achieving high-quality, reproducible results. Researchers are encouraged to empirically determine the optimal parameters for their specific experimental system. The unique spectral properties of **DMHBO+** offer exciting possibilities for multiplexed imaging of RNA and proteins in fixed cells, providing valuable insights into cellular function and organization.

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